Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a coupling reaction, often using reagents like naphthalen-2-ylamine.
Introduction of the Sulfonyl Group: The sulfonyl group is added through sulfonation reactions, typically using sulfonyl chlorides.
Final Coupling: The final step involves coupling the piperidine derivative with the naphthalene and sulfonyl groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the naphthalene moiety.
Reduction: Reduction reactions can be performed on the carbamate and sulfonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidine-based drugs.
Naphthalene Derivatives: Compounds containing naphthalene moieties, like naphthalene-2-sulfonic acid.
Sulfonyl Compounds: Molecules with sulfonyl groups, such as sulfonamides.
Uniqueness
Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of a piperidine ring, naphthalene moiety, and sulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
methyl N-[4-[3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-32-24(29)26-20-10-12-22(13-11-20)33(30,31)27-14-4-7-19(16-27)23(28)25-21-9-8-17-5-2-3-6-18(17)15-21/h2-3,5-6,8-13,15,19H,4,7,14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQWAJYRXNILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.